molecular formula C16H15F4N3 B12241129 1-(2-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-(2-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12241129
M. Wt: 325.30 g/mol
InChI Key: ZNBKETBHTUDLHS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl-substituted pyridinyl group attached to a piperazine ring. Its molecular formula is C16H15F4N3, and it is known for its stability and reactivity under various conditions.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

    Attachment of the Trifluoromethyl-Pyridinyl Group: The final step involves the coupling of the trifluoromethyl-pyridinyl group to the piperazine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or pyridinyl rings, where nucleophiles replace the fluorine or trifluoromethyl groups. Common reagents include alkoxides, thiolates, and amines.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)piperazine: Lacks the trifluoromethyl-pyridinyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)piperazine:

    1-(2-Pyridinyl)piperazine: Lacks both the fluorophenyl and trifluoromethyl groups, making it less versatile in certain applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H15F4N3

Molecular Weight

325.30 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C16H15F4N3/c17-13-3-1-2-4-14(13)22-7-9-23(10-8-22)15-6-5-12(11-21-15)16(18,19)20/h1-6,11H,7-10H2

InChI Key

ZNBKETBHTUDLHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3F

Origin of Product

United States

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